6,6'-Di-tert-Butyl-2,2'-bipyridine
Overview
Description
6,6’-Di-tert-Butyl-2,2’-bipyridine is an organic compound . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) . It is also a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .
Synthesis Analysis
The synthesis of 2,6-Di-tert-butylpyridine, a related compound, is prepared by the reaction of tert-butyllithium with pyridine . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl, another related compound, has been reported from 6-bromopicoline .Molecular Structure Analysis
The molecular formula of 6,6’-Di-tert-Butyl-2,2’-bipyridine is C18H24N2 . The molecular weight is 268.39700 .Chemical Reactions Analysis
6,6’-Di-tert-Butyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used in the preparation of 2,6-di-tert-butylpyridine hydrotriflate . It has also been used as a proton scavenger to check the progress of the living polymerization of isobutylene .Scientific Research Applications
Catalysis in Asymmetric Olefin Hydroamination/Cyclization Reactions
This compound serves as a catalyst precursor for asymmetric olefin hydroamination/cyclization reactions. These reactions are crucial in synthesizing complex organic compounds with high enantioselectivity, which is essential in pharmaceuticals and agrochemicals production .
Single Site Catalyst Precursors for Ring-Opening Reactions
It is used to create single-site catalyst precursors for ring-opening reactions. This application is significant in polymer chemistry where precise control over polymer structure and properties is desired .
Enantioselective Ring-Closing Metathesis
The compound has been utilized in the catalysis of enantioselective ring-closing metathesis. This method is widely used in forming C-C bonds in the synthesis of various cyclic compounds .
Oxidovanadium (IV) Complex Synthesis
It aids in synthesizing oxidovanadium (IV) complexes, which are employed as catalysts for the epoxidation of alkenes such as cyclooctene, using tert-butyl hydroperoxide as an oxidizing agent .
Iron-Catalyzed Ortho-Allylation via C-H Activation
This compound is involved in iron-catalyzed ortho-allylation of 1-arylpyrazoles through C-H activation, a method that forms new C-C bonds adjacent to aromatic rings .
Oxidizing and Fluorinating Agent
The protonated forms of 6,6’-Di-tert-Butyl-2,2’-bipyridine are used as oxidizing agents and fluorinating agents. These are important roles in organic synthesis and materials science .
Ligand Precursor for Palladium Catalysts
It also functions as a ligand precursor for palladium catalysts. Palladium-catalyzed reactions are fundamental in cross-coupling processes that form C-C bonds in organic synthesis .
Mechanism of Action
The compound is used as a ligand in various chemical reactions. For example, it enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . It is also used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
Future Directions
properties
IUPAC Name |
2-tert-butyl-6-(6-tert-butylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)15-11-7-9-13(19-15)14-10-8-12-16(20-14)18(4,5)6/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUZGUUGIRGZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Di-tert-Butyl-2,2'-bipyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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